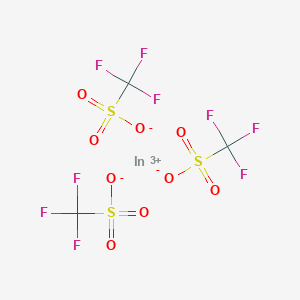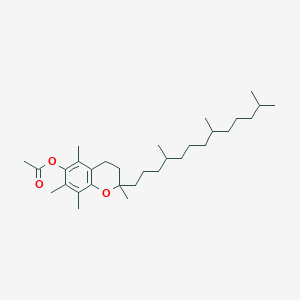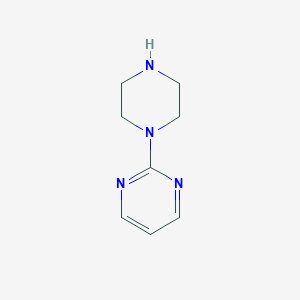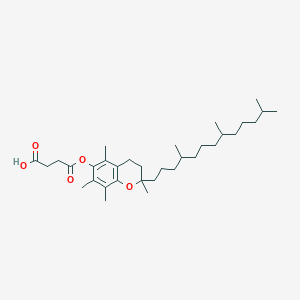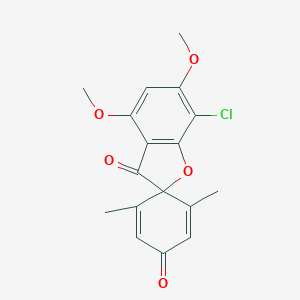
2'-Demethoxy-2'-methyldehydrogriseofulvin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Demethoxy-2'-methyldehydrogriseofulvin (DMMDG) is a natural compound derived from the fungus Penicillium griseofulvum. It is a member of the griseofulvin family, which has been widely studied for its antifungal properties. In recent years, DMMDG has gained attention for its potential use in scientific research due to its unique chemical structure and biological properties.
Wirkmechanismus
The mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin is not fully understood, but it is thought to involve the inhibition of microtubule formation. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division and intracellular transport. By inhibiting microtubule formation, 2'-Demethoxy-2'-methyldehydrogriseofulvin may disrupt the normal functioning of cells, leading to its biological effects.
Biochemische Und Physiologische Effekte
2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells, as well as cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory conditions. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, which may make it a valuable tool in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2'-Demethoxy-2'-methyldehydrogriseofulvin has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from griseofulvin. It has a unique chemical structure and biological profile, making it a valuable tool for studying cellular processes and disease mechanisms. However, 2'-Demethoxy-2'-methyldehydrogriseofulvin also has limitations. It is not as well-studied as other compounds, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 2'-Demethoxy-2'-methyldehydrogriseofulvin. One area of interest is its potential use in treating neurological disorders. 2'-Demethoxy-2'-methyldehydrogriseofulvin has been shown to have neuroprotective effects, and further research could explore its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 2'-Demethoxy-2'-methyldehydrogriseofulvin could be studied for its potential use in combination with other compounds, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research could explore the mechanism of action of 2'-Demethoxy-2'-methyldehydrogriseofulvin and its potential use as a tool for studying cellular processes.
Synthesemethoden
2'-Demethoxy-2'-methyldehydrogriseofulvin can be synthesized from griseofulvin through a series of chemical reactions. The process involves the removal of a methoxy group and the addition of a methyl group to the 2'-position of the molecule. The resulting compound has a different chemical and biological profile than griseofulvin, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
2'-Demethoxy-2'-methyldehydrogriseofulvin has been used in a variety of scientific research applications due to its unique properties. It has been shown to have antifungal, anticancer, and anti-inflammatory effects. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
127321-47-5 |
|---|---|
Produktname |
2'-Demethoxy-2'-methyldehydrogriseofulvin |
Molekularformel |
C17H15ClO5 |
Molekulargewicht |
334.7 g/mol |
IUPAC-Name |
7-chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione |
InChI |
InChI=1S/C17H15ClO5/c1-8-5-10(19)6-9(2)17(8)16(20)13-11(21-3)7-12(22-4)14(18)15(13)23-17/h5-7H,1-4H3 |
InChI-Schlüssel |
YSXFOJNCGPZFFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Kanonische SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
Synonyme |
2'-demethoxy-2'-methyldehydrogriseofulvin 2-DMMGF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
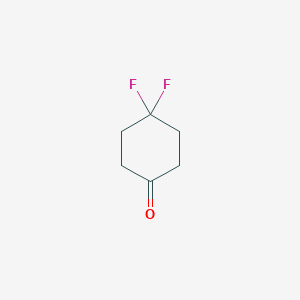
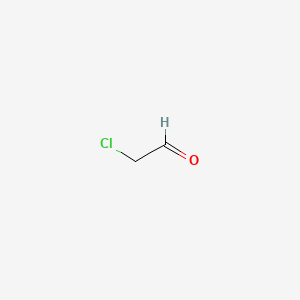
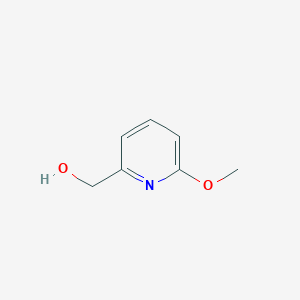

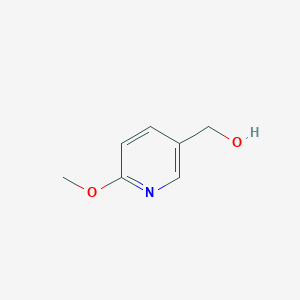
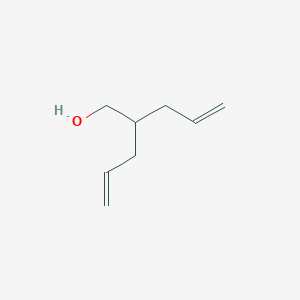
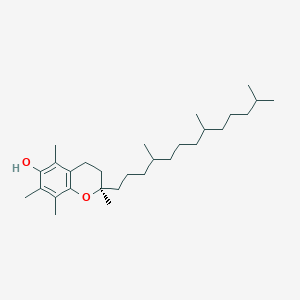
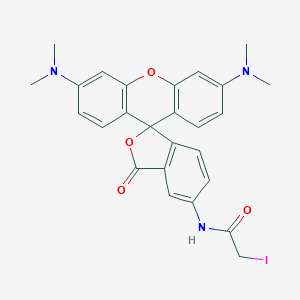
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
